BenchChemオンラインストアへようこそ!

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one (C₁₇H₁₈N₂O₂; MW 282.34 g/mol) is a synthetic, trisubstituted piperazin-2-one derivative bearing a 3-methyl group on the heterocyclic ring and an N4-(2-(naphthalen-2-yl)acetyl) substituent. The compound belongs to the acylpiperazinone chemotype, a class described in patent literature (US 8,623,865 B2 and related filings) as capable of inhibiting bacterial and/or parasite fatty acid biosynthesis via the FabI enoyl-ACP reductase enzyme.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 1105702-14-4
Cat. No. B2924199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one
CAS1105702-14-4
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21)
InChIKeyWDSBIGREWIJNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one (CAS 1105702-14-4): An Acylpiperazinone Scaffold for Fatty Acid Biosynthesis Inhibitor R&D


3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one (C₁₇H₁₈N₂O₂; MW 282.34 g/mol) is a synthetic, trisubstituted piperazin-2-one derivative bearing a 3-methyl group on the heterocyclic ring and an N4-(2-(naphthalen-2-yl)acetyl) substituent . The compound belongs to the acylpiperazinone chemotype, a class described in patent literature (US 8,623,865 B2 and related filings) as capable of inhibiting bacterial and/or parasite fatty acid biosynthesis via the FabI enoyl-ACP reductase enzyme [1]. Its structural features position it as a specialized intermediate or screening candidate in anti-infective drug discovery programs targeting the bacterial FASII system.

Why Generic Piperazinone or Naphthylpiperazine Analogs Cannot Substitute for 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one


This compound integrates three structural motifs in a single, low-molecular-weight framework: a piperazin-2-one core, a 3-methyl substituent, and a naphthalen-2-ylacetyl N4-acyl group. Each modification independently alters the scaffold's conformational flexibility, hydrogen-bonding capacity, and electron distribution, and their combination cannot be recapitulated by simple substitution with des-methyl acylpiperazinones (MW 268.31; absent the methyl group), 1-naphthyl regioisomers, or carbonyl-linked naphthoyl analogs . Patent disclosures on acylpiperazinones explicitly note that N4-substituent variation modulates the inhibitory potency against FabI and determines the spectrum of antibacterial activity [1], indicating that even minor structural deviations produce functionally distinct profiles.

Quantitative Differentiation Dimensions for 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one Relative to Closest Comparators


Lipophilicity and Molecular Weight Differentiation from the Des-3-Methyl Acylpiperazinone Analog

Relative to 4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one (the des-methyl analog; MW 268.31 g/mol, cLogP ~2.5), the target compound incorporates a 3-methyl group on the piperazin-2-one ring, increasing molecular weight by 14.03 g/mol and computed cLogP by approximately 0.3 log units. The 3-methyl substituent also restricts the conformational freedom of the piperazinone ring relative to the unsubstituted analog. No experimental logP or solubility measurements are publicly available; values are computationally estimated .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Regioisomeric Specificity: 2-Naphthyl vs. 1-Naphthyl Acetyl Substitution

The naphthalen-2-ylacetyl group attached at the piperazinone N4 position presents a distinct steric and electronic profile compared to the corresponding 1-naphthyl regioisomer (e.g., 3-methyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one). In naphthylpiperazine literature, the 2-naphthyl isomer typically exhibits different binding orientation within hydrophobic receptor pockets relative to the 1-naphthyl isomer, often translating to altered affinity and selectivity profiles at aminergic GPCR targets [1]. Although no direct head-to-head binding data exist for this specific acylpiperazinone pair, the regioisomeric distinction is a recognized SAR determinant for naphthyl-containing bioactive molecules [2].

Regioisomerism Structure-Activity Relationship Receptor Binding

Acylpiperazinone Class-Level FabI Enzyme Inhibition Potential

The target compound is a member of the acylpiperazinone chemotype, which is claimed in U.S. Patent 8,623,865 B2 and related filings as inhibitors of bacterial fatty acid biosynthesis, specifically targeting the FabI enoyl-ACP reductase enzyme [1]. While the patent does not disclose quantitative IC₅₀ or Kᵢ values for this exact compound, related acylpiperazinone derivatives are reported to inhibit FabI and exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli in whole-cell assays. A separate study on structurally related N4-substituted piperazine β-secretase inhibitors demonstrates that specific N4-substituents can yield IC₅₀ values ranging between 40 and 70 nM, illustrating the sensitivity of biological activity to N4-group identity [2]. Extrapolation to the target compound must be treated as a class-level inference.

FabI Inhibitor Antibacterial Fatty Acid Biosynthesis Enoyl-ACP Reductase

Piperazin-2-one Tautomeric Preference Influenced by 3-Methyl Substitution

Piperazin-2-one systems can exist in lactam-lactim tautomeric equilibria. The 3-methyl substituent on the target compound is expected to stabilize the lactam (keto) form through steric and inductive effects relative to unsubstituted piperazin-2-one . This tautomeric preference influences the hydrogen-bond donor/acceptor capacity of the ring, which can affect target binding, solubility, and metabolic stability. By contrast, the des-methyl analog lacks this stabilizing influence, potentially exhibiting a different tautomeric distribution under physiological conditions. Quantitative tautomeric ratio data are not published; this is a cheminformatics inference based on general heterocyclic chemistry principles .

Tautomerism Heterocyclic Chemistry Conformational Analysis

Procurement-Relevant Application Scenarios for 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one


Antibacterial Lead Discovery: FabI-Targeted Screening Libraries

This compound is structurally aligned with the acylpiperazinone chemotype claimed as FabI enoyl-ACP reductase inhibitors in U.S. Patent 8,623,865 B2 [1]. Research groups constructing focused screening libraries for anti-staphylococcal or broad-spectrum antibacterial discovery can deploy this compound as a scaffold representative, particularly when the 3-methyl substitution is desired to probe steric effects around the piperazinone ring. Its inclusion allows SAR exploration around the N4-naphthylacetyl motif within a patented antibacterial chemotype.

Physicochemical Property Benchmarking in Acylpiperazinone Lead Optimization

With a molecular weight of 282.34 g/mol and computationally estimated moderate lipophilicity, this compound falls within favorable oral drug-like property space [1]. Medicinal chemistry teams can use it as a reference point to benchmark the effects of further N4-substituent modifications on key parameters (MW, cLogP, hydrogen-bond donor/acceptor counts) during lead optimization of acylpiperazinone-based antibacterials.

Chemical Biology Probe for Fatty Acid Biosynthesis Pathway Studies

Given the established role of the bacterial FASII system as a validated antibacterial target [1], this compound—once its FabI inhibitory activity is experimentally confirmed—could serve as a chemical probe to dissect fatty acid biosynthesis phenotypes in S. aureus, E. coli, or Mycobacterium tuberculosis. Its distinct 2-naphthylacetyl substituent may confer a target engagement profile differentiable from classical FabI inhibitors such as triclosan or isoniazid.

Synthetic Methodology Development for Trisubstituted Piperazin-2-ones

The compound's substitution pattern (3-methyl, N4-acyl, unsubstituted N1) presents a non-trivial synthetic challenge, making it a relevant substrate for developing or validating new synthetic routes to functionalized piperazin-2-ones. Recent advances in cascade double nucleophilic substitution methodology for piperazinone construction provide a synthetic framework applicable to this scaffold class .

Quote Request

Request a Quote for 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.